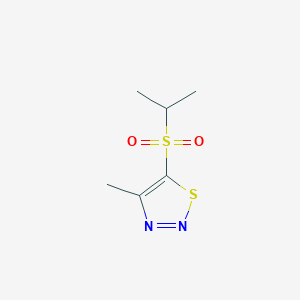![molecular formula C7H7F3OS B2598944 [3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol CAS No. 2580232-49-9](/img/structure/B2598944.png)
[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol” is a chemical compound with the CAS Number: 2580232-49-9 . It has a molecular weight of 196.19 . The IUPAC name for this compound is (3-methyl-5-(trifluoromethyl)thiophen-2-yl)methanol . It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7F3OS/c1-4-2-6(7(8,9)10)12-5(4)3-11/h2,11H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 196.19 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Polymer Solar Cells Enhancement
Methanol treatment of polymer solar cells, specifically those made from PTB7:PC70 BM, demonstrates significant efficiency enhancement. This improvement is attributed to various factors, including better built-in voltage, reduced series resistance, and improved charge transport properties, leading to higher open-circuit voltage, short-circuit current, and fill factor in the devices (Huiqiong Zhou et al., 2013).
Methanol in Chemical Synthesis
Methanol serves as a versatile building block for complex chemical structures and as a clean-burning fuel. Its role in reducing CO2 emissions and serving as an energy carrier for hydrogen storage highlights its utility in sustainable and green chemistry applications (F. Dalena et al., 2018).
N-Methylation and Transfer Hydrogenation
The use of methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes demonstrates its potential as a C1 synthon and hydrogen source in organic synthesis. This highlights methanol's role in synthesizing pharmaceutical agents and other valuable chemical products (Naina Sarki et al., 2021).
Methanol in Biotechnology
Engineering E. coli to convert methanol into biomass components and specialty chemicals illustrates the potential of methanol as a substrate in biotechnological applications. This approach leverages methanol for the biosynthesis of valuable compounds, demonstrating its utility in metabolic engineering (W. B. Whitaker et al., 2017).
Methylotrophic Bacteria for Chemical Production
The exploration of methylotrophic bacteria for producing fine and bulk chemicals from methanol underscores its significance as an alternative carbon source. This avenue of research opens up possibilities for developing economically competitive bioprocesses based on methanol, aligning with goals for sustainable and efficient chemical synthesis (J. Schrader et al., 2009).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Orientations Futures
Fluorine-containing compounds, such as “[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanol”, are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications . Therefore, it can be expected that more research will be conducted on these types of compounds in the future.
Propriétés
IUPAC Name |
[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3OS/c1-4-2-6(7(8,9)10)12-5(4)3-11/h2,11H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAZTSAZZONONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598869.png)

![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2598873.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B2598874.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2598875.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2598878.png)
![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2598879.png)


![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2598884.png)
